molecular formula C6H8O3 B13512940 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B13512940
M. Wt: 128.13 g/mol
InChI Key: FLJHKSOBSJTZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one is a carbobicyclic compound that features a bicyclo[3.1.0]hexane structure. This compound is substituted at specific positions by hydroxy and hydroxymethyl groups, making it a unique and interesting molecule for various scientific applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and hydroxymethyl groups, which are reactive sites on the molecule .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like mCPBA for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired products are formed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield epoxides, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In the industry, it can be used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups on the molecule allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

5-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C6H8O3/c7-2-6-1-4(6)5(8)9-3-6/h4,7H,1-3H2

InChI Key

FLJHKSOBSJTZNA-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(COC2=O)CO

Origin of Product

United States

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